molecular formula C20H17N9 B610013 Tyk2-IN-8 CAS No. 2127109-84-4

Tyk2-IN-8

Cat. No. B610013
M. Wt: 383.419
InChI Key: XPLZTJWZDBFWDE-OYOVHJISSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyk2-IN-8 is a selective Tyk-2 inhibitor with an IC50 of 5.7 nM for TYK2-JH2 . It inhibits JAK1-JH1 with an IC50 of 3.0 nM . Tyk2-IN-8 can be used for the research of autoimmune disease .


Synthesis Analysis

The synthesis of Tyk2-IN-8 involves complex biochemical processes. The receptor tyrosine kinase lacks kinase activity but due to the presence of a binding site in the intracellular domain, JAK shows phosphorylation of tyrosine residues of many target proteins which produces phosphorescence thus creating a passage for the signal translocation from the extracellular to the intracellular domain .


Chemical Reactions Analysis

All the synthesized compounds were subjected to enzyme inhibition assay against all four jak to analysis their inhibitory potency and results revealed that compound 302 showed highest potency against JAK1, JAK2, JAK3 and TYK2 with IC 50 values of 50 nM,58 nM, 59 nM, 50 nM, respectively .

Scientific Research Applications

  • Therapeutic Applications in Autoimmune and Inflammatory Diseases : Tyk2, by regulating IFNα, IL12, and IL23 signaling pathways, has been identified as a potential target for the treatment of diseases such as psoriasis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), rheumatoid arthritis (RA), cancer, and diabetes. Selective inhibition of Tyk2 can provide pharmacological benefits while minimizing potential side effects associated with other Jak family subtypes (He et al., 2019).

  • Clinical Development of Tyk2 Inhibitors : The development of selective small molecule Tyk2 inhibitors has increased in recent years. Deucravacitinib, an allosteric Tyk2 inhibitor, has shown positive phase 3 data for the treatment of plaque psoriasis. This development has spurred interest in targeting Tyk2 with selective inhibitors, with several new molecules entering phase 1 trials (Gonzalez Lopez de Turiso & Guckian, 2022).

  • Role in Immune Deficiencies and Allergic Diseases : A study identified a homozygous Tyk2 mutation in a patient with hyper-IgE syndrome, highlighting the role of Tyk2 in various cytokine signaling pathways, including type I interferon (IFN), interleukin (IL)-6, IL-10, IL-12, and IL-23. This study underscores the importance of Tyk2 in innate and acquired immunity (Minegishi et al., 2006).

  • Impact on Genetic Variants and Disease Susceptibility : Research on common Tyk2 variants has shown their influence on splicing of exon 8, essential for Tyk2 binding to cognate receptors. These findings suggest that these Tyk2 variants have potential impacts in autoimmune diseases (Li et al., 2019).

  • Discovery of Tyk2 Inhibitors for Autoimmune Diseases : The discovery of ATP-competitive Tyk2 inhibitors like PF-06826647 through computational and structurally-enabled design has opened avenues for treating autoimmune diseases. Balancing Tyk2 potency and selectivity over off-target JAK2 is crucial for these inhibitors (Gerstenberger et al., 2020).

  • Tyk2 in Tumor Surveillance and Oncogenesis : Research suggests that Tyk2 plays a role in tumor surveillance and could act as an oncogene. Tyk2-deficient mice are prone to developing tumors due to impaired cytotoxic CD8+ T-cell antitumor responses, indicating its potential in cancer treatment (Übel et al., 2013).

Future Directions

Tyk2-IN-8 and other Tyk2 inhibitors have a promising future in the treatment of various diseases. In September 2022, deucravacitinib became the first Tyk2 inhibitor approved for the treatment of moderate-to-severe psoriasis . A bright future can be expected for Tyk2 inhibitors, with newer drugs and more indications to come .

properties

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropsacitinib

CAS RN

2127109-84-4
Record name Ropsacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
DC Borcherding, K He, NV Amin, AC Hirbe - Cancers, 2021 - mdpi.com
Simple Summary Cancer deaths are predominantly due to metastases rather than the primary tumors, and thus there is an urgent need for the discovery of more effective drug therapies …
Number of citations: 15 www.mdpi.com
Y Zhou, X Li, R Shen, X Wang, F Zhang, S Liu… - Frontiers in …, 2022 - frontiersin.org
… The traditionally designed TYK2 kinase inhibitors which target the catalytic ATP binding sites (catalytic JH1 kinase domain), Ropsacitinib (PF647, TYK2-IN-8, a TYK2 kinase inhibitor) (29…
Number of citations: 10 www.frontiersin.org
EJ Pippis, BR Yacyshyn - Inflammatory Bowel Diseases, 2021 - academic.oup.com
Crohn’s disease (CD) and ulcerative colitis (UC) are chronic, immune-mediated diseases of the gastrointestinal (GI) tract. Their etiology is complex and involves immune (eg, cytokines) …
Number of citations: 5 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.